2,5-Difluoro-4-nitrobenzonitrile
Overview
Description
2,5-Difluoro-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H2F2N2O2 and a molecular weight of 184.1 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,5-Difluoro-4-nitrobenzonitrile involves the reaction of 1-bromo-2,5-difluoro-4-nitrobenzene with copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at a temperature of 160°C . The reaction mixture is stirred under nitrogen for several hours, followed by cooling and extraction to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and recycling of solvents and catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Amines: From the reduction of the nitro group.
Substituted benzonitriles: From nucleophilic substitution reactions.
Scientific Research Applications
2,5-Difluoro-4-nitrobenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the fluorine and nitro groups make the aromatic ring more susceptible to attack by nucleophiles. In reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations .
Comparison with Similar Compounds
- 3,5-Difluoro-4-nitrobenzonitrile
- 2,4-Difluoro-5-nitrobenzonitrile
- 2,5-Difluoro-4-nitrobenzaldehyde
Uniqueness: 2,5-Difluoro-4-nitrobenzonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both fluorine and nitro groups enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,5-difluoro-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHVLVXHJDVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172921-32-3 | |
Record name | 2,5-difluoro-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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